molecular formula C5H9BO4 B13405169 2-Propenoic acid, 3-borono-, 1-ethyl ester

2-Propenoic acid, 3-borono-, 1-ethyl ester

Cat. No.: B13405169
M. Wt: 143.94 g/mol
InChI Key: ZEFYTFQUBRZHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-borono-, 1-ethyl ester (IUPAC name) is an acrylate derivative featuring a borono (-B(OH)₂) substituent at the β-position (carbon 3) and an ethyl ester group at the α-position (carbon 1). Boron-containing acrylates are less documented in mainstream research but are hypothesized to exhibit unique reactivity and coordination properties compared to conventional acrylates .

Properties

IUPAC Name

(3-ethoxy-3-oxoprop-1-enyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFYTFQUBRZHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-borono-, 1-ethyl ester typically involves the esterification of 2-Propenoic acid with boronic acid derivatives. One common method is the reaction of 2-Propenoic acid with boronic acid in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the ester bond. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-borono-, 1-ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted boronic esters or other organic compounds.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-borono-, 1-ethyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function, making boronic esters valuable tools in enzyme inhibition studies .

Comparison with Similar Compounds

Key Structural Analogs

The following acrylate derivatives share structural similarities with the target compound, differing primarily in substituent groups at the β-position:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Uses Hazards
2-Propenoic acid, 3-phenyl-, 1-phenylethyl ester 199850-05-0 3-phenyl, 1-phenylethyl ester C₁₇H₁₆O₂ 252.31 Laboratory chemicals, chemical manufacturing H302 (acute toxicity), H315 (skin irritation)
Allyl acrylate (2-propenoic acid allyl ester) 83792-47-6 Allyl ester C₆H₈O₂ 112.13 Reactive monomer for polymers High reactivity; potential irritant
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester 21046-02-6 3,3-dicyclopropyl C₁₁H₁₆O₂ 180.24 Laboratory research Not specified; likely similar to acrylates
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester 58651-55-1 3-ethoxy-2-nitro C₇H₁₁NO₅ 189.17 Specialty synthesis H335 (respiratory irritation)
2-Propenoic acid, 3-phenyl-, methyl ester 19713-73-6 3-phenyl, methyl ester C₁₀H₁₀O₂ 162.19 Fragrance intermediates, organic synthesis Data limited; assume standard ester hazards
2-Propenoic acid, 3-(4-nitro[1,1'-biphenyl]-3-yl)-, ethyl ester 115663-43-9 4-nitro biphenyl substituent C₁₇H₁₅NO₄ 297.31 Advanced organic synthesis Complex aromatic structure; potential toxicity

Functional Group Analysis

  • Boron Substituent (Target Compound): The borono group introduces Lewis acidity, enabling participation in cross-coupling reactions. This contrasts with non-boron analogs, which lack such catalytic or coordination utility.
  • Phenyl Substituents (e.g., CAS 199850-05-0) : Enhance stability via aromatic conjugation but reduce solubility in polar solvents .

Physicochemical Properties

  • Solubility : Boron-containing acrylates may exhibit higher polarity than purely hydrocarbon analogs (e.g., allyl acrylate ), increasing solubility in protic solvents.
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., nitro in CAS 58651-55-1) are less thermally stable than phenyl-substituted derivatives .

Biological Activity

2-Propenoic acid, 3-borono-, 1-ethyl ester, also known as 1-Ethyl (2E)-3-borono-2-propenoate, is a boronic acid derivative with significant potential in biological applications. This compound is characterized by its dual functionality as both an alkene and a boronic acid, which facilitates diverse chemical transformations and biological interactions. Its molecular formula is C7H11BO2C_7H_{11}BO_2 with a molecular weight of 143.93 g/mol.

The compound can be synthesized through various methods, including:

  • Boronate formation : The reaction of propenoic acid derivatives with boron reagents.
  • Esterification : Reaction of boronic acids with alcohols under acidic conditions.

These synthetic routes underscore its versatility in organic chemistry and potential utility in creating complex organic molecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on various enzymes, particularly fatty amide hydrolase. Boronic acids are known to interact with serine residues in enzyme active sites, thereby inhibiting their function .
  • Toxicity and Safety Assessments : Preliminary toxicity assessments indicate that the compound may exhibit varying degrees of toxicity depending on concentration and exposure routes. For instance, studies have reported its toxicity parameters such as LogLC50 values, which reflect its potential environmental impact and safety for human exposure .
  • Polymerization Potential : The dual functionality allows for polymerization reactions, making it a candidate for developing new materials with specific properties. The ability to form cross-linked structures can lead to applications in drug delivery systems and biomaterials.

Case Study 1: Enzyme Inhibition

Research has demonstrated that boronic esters like this compound can effectively inhibit fatty amide hydrolase, which is implicated in pain pathways. The inhibition mechanism involves the formation of a covalent bond between the boron atom and the enzyme's active site, leading to reduced enzymatic activity. This property suggests potential therapeutic applications in pain management .

Case Study 2: Toxicological Profile

A detailed analysis of the compound's toxicity was conducted using aquatic toxicity datasets. The findings indicated that the compound displays moderate toxicity levels with LogKow values suggesting non-polar narcosis as a primary mode of action. This aligns with the behavior of similar compounds within the same chemical class .

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
2-Propenoic acid, ethyl esterC5H8O2C_5H_{8}O_2Commonly used in polymerization reactions
Boric acid ethyl esterC4H10O3BC_4H_{10}O_3BUsed as a mild antiseptic and insecticide
Vinylboronic acidC4H7BC_4H_7BImportant for cross-coupling reactions
Phenylboronic acidC6H7BC_6H_7BKnown for its role in medicinal chemistry

Table 2: Toxicity Data Summary

EndpointValueReference
LogLC50 (mol/l)Varies by study
LogKowIndicates lipophilicity
Toxicity ClassificationModerateNIOSH Occupational Exposure Banding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.